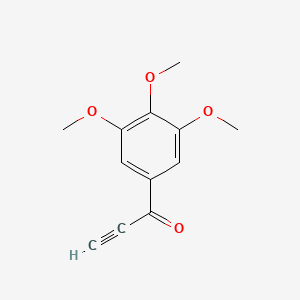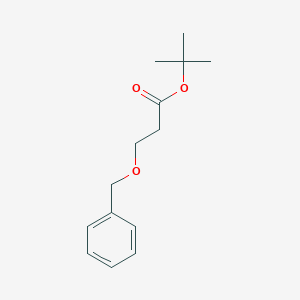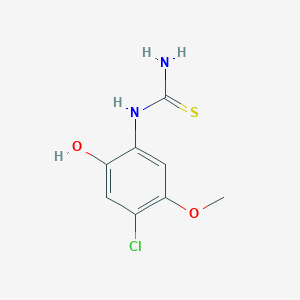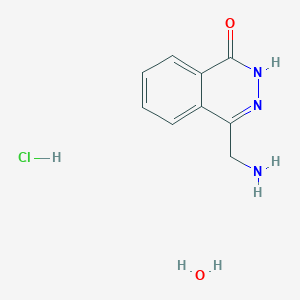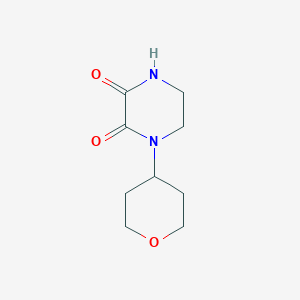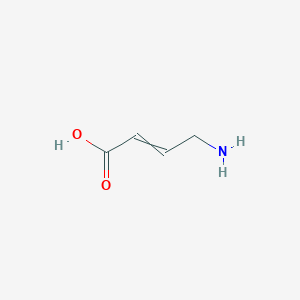
4-Amino-2-butenoic acid
Overview
Description
4-Amino-2-butenoic acid is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatization : Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, which are valuable as biologically active species and intermediates for further derivatization. This study contributes to the field by providing efficient synthesis routes for these compounds across a broad range of substrates (Uguen et al., 2021).
Antibiotic and Toxin Production : Lee et al. (2010) identified a gene cluster in Pseudomonas aeruginosa responsible for the biosynthesis of L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antibiotic and toxin. This discovery is crucial for understanding the microbial production of AMB (Lee et al., 2010).
Antimicrobial Properties : Scannel et al. (1972) explored the antimicrobial properties of L-2-Amino-4-methoxy-trans-3-butenoic acid, which showed inhibitory effects on Bacillus species growth, further highlighting its potential as an antimicrobial agent (Scannel et al., 1972).
Inhibition of Enzymes : Silverman et al. (1986) investigated 4-Amino-2-(substituted methyl)-2-butenoic acids as inhibitors of gamma-aminobutyric acid aminotransferase. They found these compounds to be potent competitive reversible inhibitors, contributing to the understanding of enzyme inhibition mechanisms (Silverman et al., 1986).
Inhibition of Porphobilinogen Synthase : Dashman (1980) studied the inhibition of porphobilinogen synthase by L-2-amino-4-methoxy-trans-3-butenoic acid (AMTB), revealing insights into the structural features necessary for this inhibition, thus contributing to the understanding of enzyme activity regulation (Dashman, 1980).
Synthesis of Chiral Butenolides : Tan et al. (2014) studied the synthesis of chiral butenolides using amino-thiocarbamate-catalyzed asymmetric bromolactonization of 3-butenoic acids. This research contributes to the field of organic synthesis and the development of chiral compounds (Tan et al., 2014).
properties
IUPAC Name |
4-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860552 | |
| Record name | 4-Aminobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Trifluoromethyl)phenyl]-1,2-ethanediol](/img/structure/B7979076.png)
